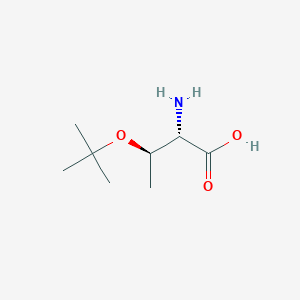

O-tert-Butyl-L-threonine

Descripción general

Descripción

O-tert-Butyl-L-threonine, also known as Fmoc-Thr(tBu)-OH, is commonly used as an amino acid building block in peptide synthesis . It is an important raw material for synthesizing polypeptides and proteins . It is often used as a carboxyl protecting group to participate in the reaction .

Synthesis Analysis

This compound tert-butyl ester is used in the synthesis of polypeptides and proteins . Amino acid tert-butyl ester, which is easily decomposed by acid, is often used as a carboxyl protecting group to participate in the reaction .Molecular Structure Analysis

The molecular formula of this compound is C8H17NO3 . Its molecular weight is 175.23 . The SMILES string representation is CC@@H©C)C@HC(O)=O .Chemical Reactions Analysis

This compound is used in solution phase peptide synthesis . It is used as a carboxyl protecting group in the synthesis of polypeptides and proteins .Physical And Chemical Properties Analysis

This compound is a solid substance . Its optical activity is [α]20/D -43±2°, c = 1% in H2O .Aplicaciones Científicas De Investigación

Polymer Synthesis : O-tert-Butyl-L-threonine derivatives have been used in the synthesis and polymerization of cyclic carbonates. These monomers were synthesized and their ring-opening polymerizations were carried out to obtain corresponding polycarbonates (Sanda, Kamatani, & Endo, 2001).

Catalysis in Michael Reactions : Derivatives of this compound, such as primary amine-thioureas based on tert-butyl esters, have been synthesized and shown to be effective catalysts in Michael additions, providing high enantioselectivity (Kokotos & Kokotos, 2009).

Synthesis of Glycopolymers : this compound has been used in the synthesis of glycopolymers for defining epitopes in Proteus O-antigens. These include the conjugation of O-tert-Butyl and N∊-tert-butyloxycarbonyl protected amino acid tert-butyl esters with α-glycosides of d-galacturonic acid (Kononov, Chernyak, Kochetkov, & Zelinsky, 1993).

Peptide Synthesis : In peptide synthesis, this compound has been used for the preparation of protected derivatives of threonine, aiding in the formation of isolable oxazolones, which are important intermediates in peptide synthesis (Lloyd-Williams, Sánchez, Carulla, Ochoa, & Giralt, 1997).

Enzyme Catalysis : In enzyme-catalyzed synthesis, such as the synthesis of L-phenylserine, this compound has been explored for its effects on the reaction environment and diastereoselectivity (Čech, Hessel, & Přibyl, 2017).

Solid-Phase Peptide Synthesis : The use of this compound in solid-phase peptide synthesis has been investigated, particularly in the context of side-chain hydroxyl protection of threonine (Fischer, Retson, Tyler, & Howden, 2009).

Chemoenzymatic Synthesis : this compound has been used in the chemoenzymatic synthesis of sialyl T threonine esters, serving as a building block in the solid-phase synthesis of sequences associated with leukemia-associated leukosialin (Bézay, Dudziak, Liese, & Kunz, 2001).

Mecanismo De Acción

Target of Action

O-tert-Butyl-L-threonine, also known as H-Thr(tBu)-OH, is primarily used as an amino acid building block in peptide synthesis . It has been found to be a key component in the development of peptidyl aldehyde inhibitors of the SARS-CoV-2 main protease (MPro) .

Mode of Action

The compound interacts with its target, the SARS-CoV-2 main protease, by binding to the P3 site of the enzyme . This interaction is crucial for achieving high cellular and antiviral potency .

Biochemical Pathways

It is known that the compound plays a significant role in the inhibition of the sars-cov-2 main protease, which is essential for the replication of the virus .

Result of Action

The primary result of the action of this compound is the inhibition of the SARS-CoV-2 main protease . This leads to a decrease in viral replication, thereby contributing to the antiviral potency of the compound .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

O-tert-Butyl-L-threonine plays a significant role in biochemical reactions, particularly in solution phase peptide synthesis . It is used in the synthesis of various chemical compounds having therapeutic activity .

Cellular Effects

In cellular contexts, this compound has been found to be key to high cellular and antiviral potency for aldehyde-based SARS-CoV-2 Main Protease inhibitors . This suggests that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules. For instance, it has been observed to have a covalent interaction with the active site cysteine of the SARS-CoV-2 Main Protease .

Propiedades

IUPAC Name |

(2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3/c1-5(6(9)7(10)11)12-8(2,3)4/h5-6H,9H2,1-4H3,(H,10,11)/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMJINEMBBQVPGY-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)N)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426240 | |

| Record name | O-tert-Butyl-L-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4378-13-6 | |

| Record name | O-(1,1-Dimethylethyl)-L-threonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4378-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-tert-Butyl-L-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

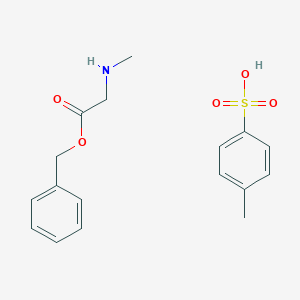

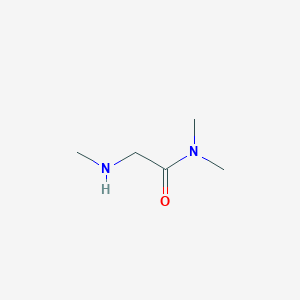

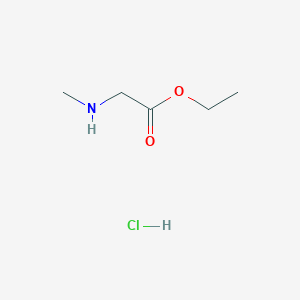

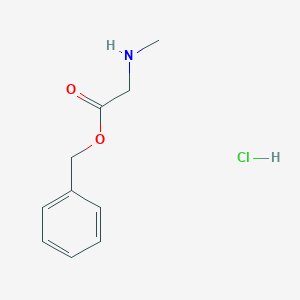

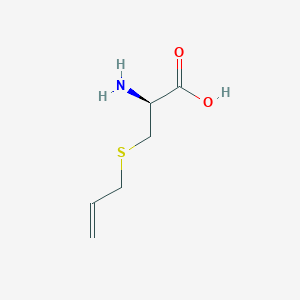

Feasible Synthetic Routes

Q & A

Q1: What makes O-tert-Butyl-L-threonine useful in peptide synthesis?

A1: The "tert-butyl" group in this compound acts as a protecting group for the hydroxyl (-OH) functionality of L-threonine. This protection is crucial during peptide synthesis as it prevents unwanted side reactions involving the hydroxyl group, allowing for controlled and specific peptide bond formation. [, ]

Q2: Are there any examples of this compound being used in complex peptide synthesis?

A2: Yes, researchers have successfully incorporated this compound into the synthesis of biologically relevant peptides. For instance, it was a key component in the synthesis of a protected fragment (A5-9) of human insulin. [] Another study utilized this compound in the synthesis of a nonapeptide sequence (93-101) found in Baker's yeast Iso-l-cytochrome c. []

Q3: How does the choice of solvent impact reactions involving this compound?

A3: Research shows that solvent choice can significantly influence the stereoselectivity of reactions involving this compound. For instance, in tryptophan-catalyzed Mannich reactions with hydroxyacetone, the use of this compound led to improved diastereoselectivity towards the anti-Mannich adduct compared to reactions using L-tryptophan alone. []

Q4: Can this compound self-assemble, and if so, what factors influence this process?

A4: Interestingly, this compound, when modified with a fluorenylmethoxycarbonyl (Fmoc) group (forming Fmoc-Thr(tBu)-OH or FTU), exhibits fascinating self-assembling properties. [] Depending on factors like concentration, temperature, and solvent, FTU can form unusual structures like fibrous dumbbells and broomstick-like morphologies, along with conventional spheres and rods. This self-assembly is driven by π-π stacking interactions between the Fmoc groups. []

Q5: Are there computational studies investigating the interactions of this compound derivatives?

A5: Yes, computational modeling studies have been conducted to understand the interactions between molecules like FTU. These studies revealed that FTU molecules can interact through head-to-head or head-to-tail configurations, and the probability of these configurations influences the final morphology of the self-assembled structures. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-4-[[2-[(4-nitrophenyl)amino]-2-oxo-1-(phenylmethyl)ethyl]amino]-4-oxobutyric acid](/img/structure/B554648.png)